

In-Depth Technical Guide: Activation of GPR32 by 17(R)-Resolvin D3

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Compound of Interest

Compound Name: 17(R)-Resolvin D3

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Introduction

G protein-coupled receptor 32 (GPR32), an orphan receptor, has emerged as a critical player in the resolution of inflammation. This has been largely attributed to its activation by specialized pro-resolving mediators (SPMs), particularly those of the D-series resolvins. Among these, **17(R)-Resolvin D3** (17(R)-RvD3), an epimer of Resolvin D3, is of significant interest due to its potent pro-resolving and anti-inflammatory activities. This technical guide provides a comprehensive overview of the activation of GPR32 by 17(R)-RvD3, detailing the quantitative aspects of this interaction, the downstream signaling cascades, and the experimental methodologies used to elucidate these processes. This document is intended to be a valuable resource for researchers in academia and industry who are focused on inflammation, immunology, and the development of novel therapeutics targeting inflammation resolution pathways.

Quantitative Analysis of GPR32 Activation

While direct binding affinity studies providing a dissociation constant (Kd) for **17(R)-Resolvin D3** with GPR32 are not extensively available in the current literature, the potency and efficacy of related D-series resolvins have been characterized, primarily through functional assays such as β -arrestin recruitment. These studies offer valuable insights into the activation of GPR32 by this class of molecules.

| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
|---|------------------------|-------------------------------|-----------|---------------------------|--|
| Resolvin D1 (RvD1) | β-arrestin recruitment | CHO-K1 expressing human GPR32 | EC50 | 4.5 x 10 ⁻¹¹ M | [1] |
| Aspirin-Triggered Resolvin D1 (AT-RvD1) | β-arrestin recruitment | CHO-K1 expressing human GPR32 | EC50 | 2.1 x 10 ⁻¹² M | [Not explicitly found in search results] |
| 17(R/S)-methyl-RvD1-methyl ester | β-arrestin recruitment | CHO-K1 expressing human GPR32 | EC50 | 1.2 x 10 ⁻¹¹ M | [1] |

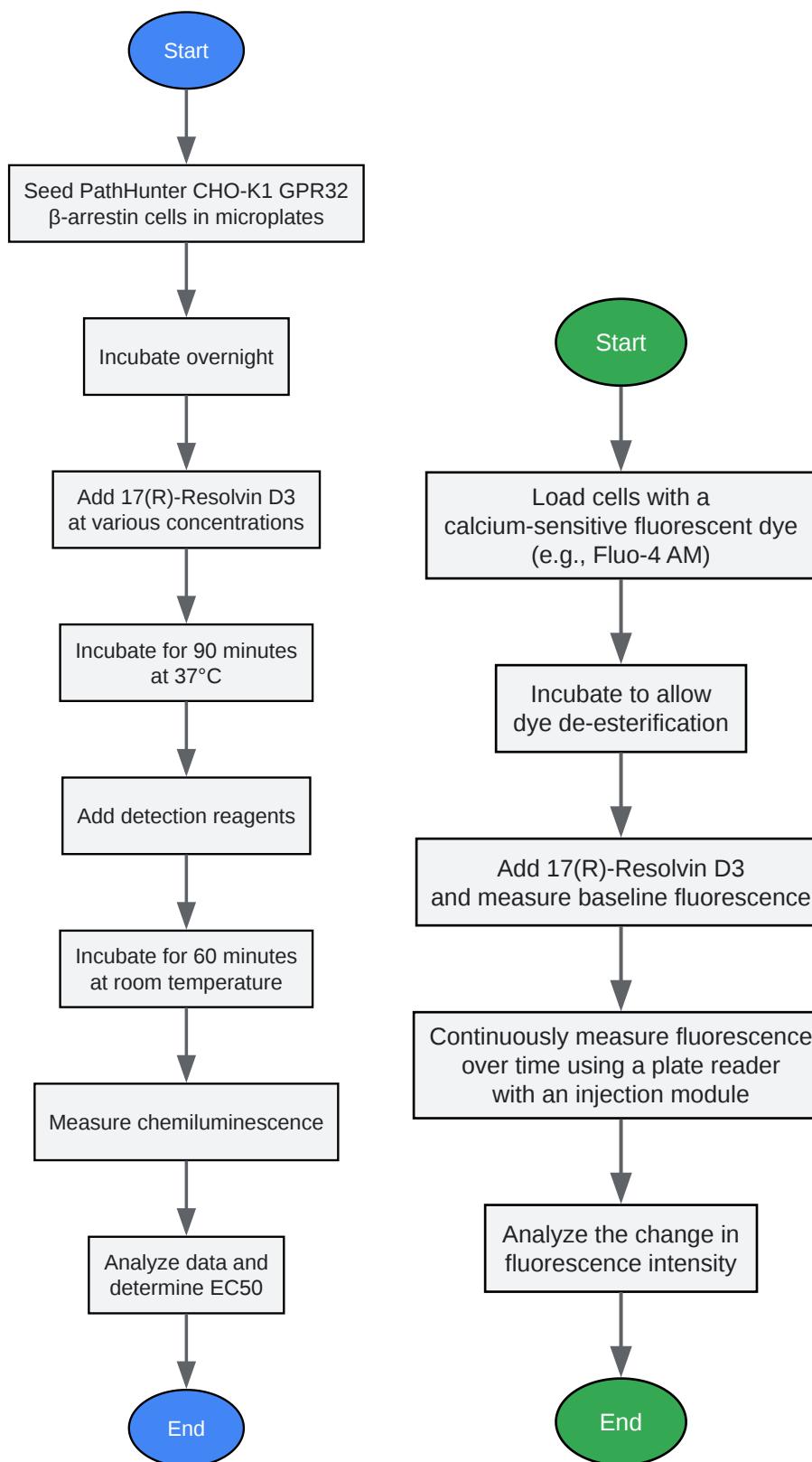
EC50 (Half-maximal effective concentration) represents the concentration of a ligand that induces a response halfway between the baseline and maximum.

Signaling Pathways of GPR32 Activation by 17(R)-Resolvin D3

The activation of GPR32 by **17(R)-Resolvin D3** initiates a cascade of intracellular signaling events that collectively contribute to the resolution of inflammation. The available evidence strongly suggests that GPR32 couples to pertussis toxin-sensitive G_{αi/o} proteins[2]. This initial interaction triggers downstream pathways involving key kinases and transcription factors, ultimately leading to the modulation of cellular functions.

G_{αi/o}-Mediated Signaling Cascade

The primary signaling pathway initiated by **17(R)-Resolvin D3** binding to GPR32 involves the activation of G_{αi/o} proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G protein can activate other downstream effectors.

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References

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